molecular formula C18H18ClN3O2 B2589651 2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide CAS No. 2380057-07-6

2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide

Cat. No. B2589651
CAS RN: 2380057-07-6
M. Wt: 343.81
InChI Key: DBWWZTAJAHJGHP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound is also known by its chemical name, DMBA, and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.

Mechanism of Action

DMBA exerts its effects by binding to and modulating the activity of various receptors in the body, including serotonin and dopamine receptors. The compound has also been shown to affect the levels of various neurotransmitters in the brain, including norepinephrine and GABA.
Biochemical and Physiological Effects:
DMBA has been shown to have a range of biochemical and physiological effects in animal models. The compound has been shown to induce tumors in various organs, including the mammary gland and skin. DMBA has also been shown to affect the levels of various hormones in the body, including corticosterone and testosterone.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for use in laboratory experiments, including its ability to induce tumors in animal models and its potential use in studying the effects of stress on the brain. However, the compound also has several limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on DMBA, including its potential use in developing new cancer treatments and its use in studying the effects of stress on the brain. Additionally, further research is needed to better understand the mechanism of action of DMBA and its potential use in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of DMBA involves the reaction between 2-chloroaniline and 2-amino-5-chlorobenzoxazole in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of DMBA.

Scientific Research Applications

DMBA has been extensively studied for its potential applications in various scientific fields. In the field of medicine, DMBA has been shown to have antitumor activity and has been used in cancer research to induce tumors in animal models. DMBA has also been studied for its potential use as an antidepressant due to its ability to modulate neurotransmitter levels in the brain.
In the field of neuroscience, DMBA has been used to study the effects of stress on the brain and has been shown to affect the HPA axis, a key regulator of the stress response. DMBA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22(2)11-16-14-10-13(7-8-17(14)24-21-16)20-18(23)9-12-5-3-4-6-15(12)19/h3-8,10H,9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWWZTAJAHJGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide

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